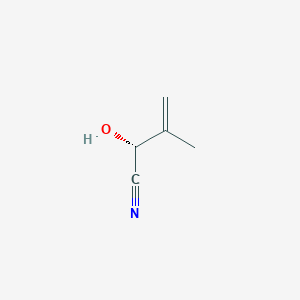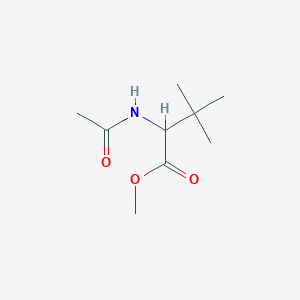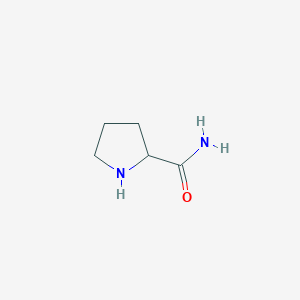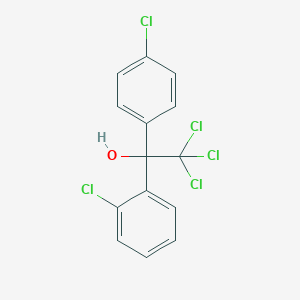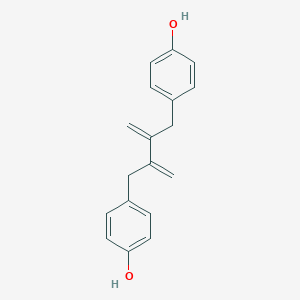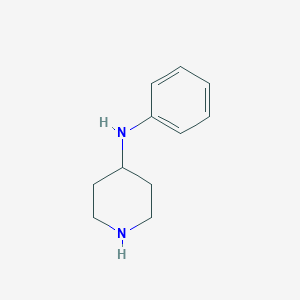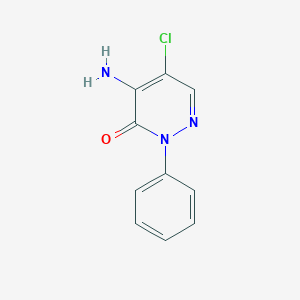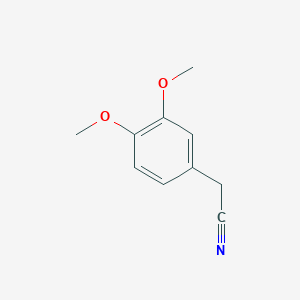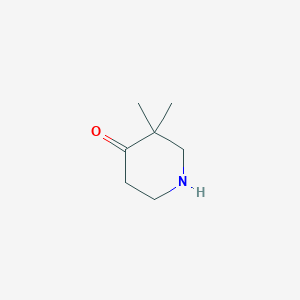
3,3-二甲基哌啶-4-酮
描述
3,3-Dimethylpiperidin-4-one is a chemical compound belonging to the piperidin-4-one family, which is characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone functional group at the fourth position. The presence of two methyl groups at the third position of the ring distinguishes it as a dimethyl derivative. This structure is a key scaffold in various chemical and pharmacological studies due to its relevance in medicinal chemistry and synthetic applications.
Synthesis Analysis
The synthesis of compounds related to 3,3-dimethylpiperidin-4-one often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones involves the formation of the piperidin-4-one ring followed by subsequent functionalization . Similarly, the synthesis of related piperidin-4-ones can involve the use of acyl chlorides and base-mediated cyclization reactions, as seen in the synthesis of N-acyl derivatives . These methods highlight the versatility of the piperidin-4-one core in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of piperidin-4-ones can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the parent compound of N-acyl derivatives prefers to exist in a chair conformation, while the N-acyl piperidin-4-ones exhibit a distorted boat conformation . The detailed structural analysis is crucial for understanding the conformational preferences and reactivity of these molecules.
Chemical Reactions Analysis
Piperidin-4-ones undergo a variety of chemical reactions due to the presence of the reactive ketone group and the nitrogen atom in the ring. For instance, the iodine-mediated rearrangement of tetraarylpiperidin-4-ones leads to the formation of pyrrole derivatives, showcasing the reactivity of the piperidin-4-one scaffold under certain conditions . The ability to undergo such transformations makes these compounds valuable intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-dimethylpiperidin-4-one derivatives are influenced by their molecular structure. The presence of substituents on the piperidine ring can affect properties such as melting points, solubility, and stability. For example, the N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives synthesized in one study were characterized by their melting points and spectroscopic data, which are indicative of their physical properties . Additionally, the electronic properties of these compounds can be studied using theoretical calculations, as seen in the investigation of the crystal structure of related compounds .
Relevant Case Studies
Case studies involving 3,3-dimethylpiperidin-4-one derivatives often focus on their biological activities. For instance, certain N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives have been evaluated for their antimicrobial activities, with some compounds showing a wide range of antibacterial activities . Another study on N-acyl derivatives of piperidin-4-ones included molecular docking studies to investigate their potential as CHK1 inhibitors, which are relevant in cancer research . These case studies demonstrate the importance of 3,3-dimethylpiperidin-4-one derivatives in the development of new therapeutic agents.
科学研究应用
合成和立体化学研究
- 3,3-二甲基哌啶-4-酮被用于合成和立体化学分析各种衍生物。例如,已对1,3-二甲基哌啶-4-醇的对映异构体及相关化合物的合成进行了研究,揭示了它们的构型和首选构象的见解 (Casy & Jeffery, 1972)。
构象和生物学研究
- 对3,3-二甲基哌啶-4-酮的N-酰基衍生物进行了研究,以了解它们的构象和生物学效应。这类研究包括这些衍生物的设计、合成和表征,突出它们的潜在药理效应 (Mohanraj & Ponnuswamy, 2017)。
放射配体结合测定
- 已合成3,3-二甲基哌啶-4-酮衍生物,并在各种受体上进行了放射配体结合测定。这包括对显示高亲和力和选择性的新化合物的研究 (Ferorelli et al., 2011)。
构象动力学研究
- 该化合物已被研究其构象动力学,如构象变化速率和溶剂对其构象的影响。这类研究为了解3,3-二甲基哌啶-4-酮的分子行为提供了宝贵见解 (Hyun & So, 1997)。
热化学和稳定性分析
- 已进行了对3,3-二甲基哌啶-4-酮衍生物的热化学和稳定性的研究。这包括对甲基基团对哌啶环稳定性和构象行为的影响的调查 (da Silva et al., 2006)。
拥挤的N-苄基哌啶酮的合成
- 研究重点放在从3,3-二甲基哌啶-4-酮衍生的拥挤的N-苄基哌啶酮的合成上。这些研究探讨了这些合成化合物的立体化学和构象 (Dindulkar et al., 2012)。
半导体配位聚合物
- 已对使用3,3-二甲基哌啶衍生物制备具有半导体性质的新型配位聚合物进行了研究。这包括混合价配位聚合物的合成和对其电子性质的研究 (Himoto et al., 2018)。
未来方向
属性
IUPAC Name |
3,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624241 | |
| Record name | 3,3-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidin-4-one | |
CAS RN |
150668-82-9 | |
| Record name | 3,3-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

